(R)-3-Hydroxyisobutyric Acid Potassium Salt
CAS No.:
Cat. No.: VC18001045
Molecular Formula: C4H7KO3
Molecular Weight: 142.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7KO3 |
|---|---|
| Molecular Weight | 142.19 g/mol |
| IUPAC Name | potassium;(2R)-3-hydroxy-2-methylpropanoate |
| Standard InChI | InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
| Standard InChI Key | GYLUDEIOSIWODS-AENDTGMFSA-M |
| Isomeric SMILES | C[C@H](CO)C(=O)[O-].[K+] |
| Canonical SMILES | CC(CO)C(=O)[O-].[K+] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(R)-3-Hydroxyisobutyric Acid Potassium Salt is the potassium salt of the (R)-enantiomer of 3-hydroxyisobutyric acid. Its molecular formula is C₄H₇KO₃, with a molecular weight of 142.19 g/mol . The parent compound, (R)-3-hydroxyisobutyric acid (CAS 1910-47-0), features a chiral carbon at the third position, conferring stereospecificity critical to its metabolic interactions . The canonical SMILES notation for the parent acid is O=C(O)C@HCO, explicitly denoting the (R)-configuration .
The salt form enhances stability and solubility compared to the free acid. While the free acid is soluble in dimethyl sulfoxide (DMSO), the potassium salt exhibits slight solubility in DMSO, methanol, and water . This property necessitates careful solvent selection for experimental applications, as outlined in Table 1.
Table 1: Physicochemical Properties of (R)-3-Hydroxyisobutyric Acid Potassium Salt
| Property | Value | Source |
|---|---|---|
| CAS Number | 1402046-49-4 | |
| Molecular Formula | C₄H₇KO₃ | |
| Molecular Weight | 142.19 g/mol | |
| Solubility | Slight in DMSO, MeOH, H₂O | |
| Storage Conditions | -20°C, inert atmosphere | |
| Appearance | White solid |
Stereochemical Significance
The (R)-enantiomer’s role in valine metabolism distinguishes it from its (S)-counterpart (CAS 1402163-95-4) . Enantioselective analysis via multidimensional capillary gas chromatography-mass spectrometry has demonstrated that only the (R)-form accumulates in disorders like 3-hydroxyisobutyric aciduria, making it a biomarker for diagnostic purposes . This stereospecificity arises from the substrate specificity of enzymes such as 3-hydroxyisobutyrate dehydrogenase (HIBADH), which catalyzes the oxidation of (R)-3-hydroxyisobutyric acid to methylmalonic semialdehyde .
Metabolic and Diagnostic Applications
Role in Valine Catabolism
(R)-3-Hydroxyisobutyric Acid Potassium Salt is an intermediate in the valine degradation pathway. As illustrated in Figure 1, valine is first transaminated to 3-ketoisovalerate, which is subsequently reduced to (R)-3-hydroxyisobutyrate by 3-hydroxyisobutyrate dehydrogenase (HIBADH) . This enzyme’s deficiency, as reported in two patients with a homozygous HIBADH mutation, leads to pathological accumulation of (R)-3-hydroxyisobutyric acid in urine (up to 18,700 mmol/mol creatinine during valine challenge) .
Figure 1: Simplified Valine Catabolism Pathway
-
Valine → 3-Ketoisovalerate (via transamination)
-
3-Ketoisovalerate → (R)-3-Hydroxyisobutyrate (via HIBADH)
-
(R)-3-Hydroxyisobutyrate → Methylmalonic Semialdehyde (via HIBADH)
Diagnostic Biomarker for Metabolic Disorders
Elevated urinary levels of (R)-3-hydroxyisobutyric acid are pathognomonic for 3-hydroxyisobutyric aciduria and methylmalonic semialdehyde dehydrogenase deficiency . In a seminal study, Podebrad et al. (2000) utilized enantioselective gas chromatography to differentiate (R)- and (S)-isomers in patient urine, establishing the (R)-enantiomer’s exclusivity in these disorders . Clinical manifestations include recurrent ketoacidosis, failure to thrive, and lactic acidemia, with dietary valine restriction and carnitine supplementation showing therapeutic efficacy .
Research Applications and Recent Advances
Mechanistic Studies
Recent investigations into HIBADH deficiency have elucidated the compound’s role in mitochondrial dysfunction. Loss of HIBADH activity disrupts the valine catabolic flux, leading to secondary inhibition of propionyl-CoA metabolism and accumulation of toxic acyl-CoA species . This mechanistic insight has spurred interest in small-molecule chaperones to stabilize mutant HIBADH enzymes, though clinical trials remain pending .
Analytical Method Development
Advancements in chiral separation techniques, such as capillary electrophoresis and ultra-high-performance liquid chromatography (UHPLC), have improved the detection limits for (R)-3-hydroxyisobutyric acid in biological matrices . These methods are critical for neonatal screening programs aiming to identify inborn errors of metabolism before symptom onset.
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